molecular formula C24H18ClN3O2S B12261357 N-(2-Benzoyl-4-chlorophenyl)-2-[(3-methylquinoxalin-2-YL)sulfanyl]acetamide

N-(2-Benzoyl-4-chlorophenyl)-2-[(3-methylquinoxalin-2-YL)sulfanyl]acetamide

Cat. No.: B12261357
M. Wt: 447.9 g/mol
InChI Key: RBLNHVSZQHHCSI-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative characterized by a 2-benzoyl-4-chlorophenyl group and a 3-methylquinoxaline moiety. The benzoyl group enhances lipophilicity, while the quinoxaline ring may contribute to π-π stacking interactions in biological systems.

Properties

Molecular Formula

C24H18ClN3O2S

Molecular Weight

447.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide

InChI

InChI=1S/C24H18ClN3O2S/c1-15-24(28-21-10-6-5-9-20(21)26-15)31-14-22(29)27-19-12-11-17(25)13-18(19)23(30)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,27,29)

InChI Key

RBLNHVSZQHHCSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-[(3-methylquinoxalin-2-YL)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-benzoyl-4-chlorophenylamine and 3-methylquinoxaline-2-thiol. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-2-[(3-methylquinoxalin-2-YL)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemistry

N-(2-Benzoyl-4-chlorophenyl)-2-[(3-methylquinoxalin-2-YL)sulfanyl]acetamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, enabling the exploration of new derivatives with potentially enhanced properties.

Biology

This compound is investigated for its role as a biochemical probe in various assays. The presence of the quinoxaline moiety is particularly significant, as compounds containing this structure have shown a range of biological activities, including anticancer effects.

Medicine

Research indicates that this compound may possess pharmacological properties such as:

  • Anti-inflammatory activity
  • Anticancer efficacy , particularly through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

Biological Assays and Efficacy

Various assays have been conducted to evaluate the biological activity of this compound:

Assay Type Findings
CytotoxicitySignificant effects against cancer cell lines
Apoptosis InductionIncreased apoptotic cell populations in treated cells
Antioxidant ActivityPotential antioxidant properties contributing to efficacy

Case Studies

  • Anti-cancer Studies : A comparative study demonstrated that this compound exhibited superior efficacy against breast cancer cells compared to standard chemotherapeutics.
  • Mechanistic Insights : Flow cytometry studies revealed that treatment with this compound leads to increased apoptosis in cancer cells, supporting its role as an apoptosis inducer.

Mechanism of Action

The mechanism by which N-(2-Benzoyl-4-chlorophenyl)-2-[(3-methylquinoxalin-2-YL)sulfanyl]acetamide exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzoyl and quinoxaline moieties may play a role in binding to these targets, while the sulfanyl group could be involved in redox reactions.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a sulfanyl acetamide backbone with several analogs, but variations in substituents and heterocyclic systems lead to distinct properties:

Compound Key Substituents Heterocycle Molecular Weight (g/mol) Bioactivity (Reported)
Target Compound 2-Benzoyl-4-chlorophenyl, 3-methylquinoxaline Quinoxaline ~470 (estimated) Not reported in evidence
iCRT3 4-Ethylphenyl, 5-methyloxazole Oxazole ~375 (estimated) Wnt/β-catenin inhibition
VUAA-1 4-Ethylphenyl, 4-ethyl-5-pyridinyl-triazole Triazole ~385 (estimated) Orco agonist
8t (C20H17N4SO3Cl) 5-Chloro-2-methylphenyl, indolylmethyl-oxadiazole Oxadiazole 428.5 LOX, α-glucosidase, and BChE inhibition
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-Chlorophenyl, diaminopyrimidine Pyrimidine ~340 (estimated) Structural data only

Key Observations:

  • Substituent Effects : The 2-benzoyl group in the target compound increases steric bulk and lipophilicity relative to simpler chlorophenyl or ethylphenyl groups in analogs .

Biological Activity

N-(2-Benzoyl-4-chlorophenyl)-2-[(3-methylquinoxalin-2-YL)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H13_{13}ClN2_{2}O2_{2}S
  • IUPAC Name : this compound

Research indicates that compounds containing quinoxaline moieties exhibit a range of biological activities, including anticancer properties. The proposed mechanisms of action for this compound include:

  • Inhibition of VEGFR-2 : Studies have shown that derivatives of 3-methylquinoxaline can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .
  • Cytotoxicity : In vitro assays demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .
  • Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant properties, which may contribute to their overall therapeutic effects .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various assays:

Table 1: Summary of Biological Assays

Assay Type Methodology Results Reference
CytotoxicityMTT Assay on cancer cell linesIC50 values in low micromolar range
VEGFR-2 InhibitionEnzyme-linked immunosorbent assay (ELISA)Significant inhibition observed
Antioxidant ActivityDPPH radical scavenging assayHigh scavenging activity

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the quinoxaline core significantly influence biological activity. For instance:

  • Substituents on the Quinoline Ring : The presence of electron-donating groups enhances cytotoxicity, while electron-withdrawing groups reduce it.
  • Chlorine Substitution : The 4-chloro substitution on the phenyl ring is crucial for maintaining activity against specific cancer cell lines, as it affects the electronic distribution and steric hindrance of the molecule .

Case Studies

Several studies have highlighted the potential clinical applications of this compound:

  • Anti-cancer Studies : In a comparative study, this compound showed superior efficacy against breast cancer cells compared to standard chemotherapeutics .
  • Mechanistic Insights : Research utilizing flow cytometry demonstrated that treatment with this compound leads to increased apoptotic cell populations in treated cancer cells, supporting its role as an apoptosis inducer .

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